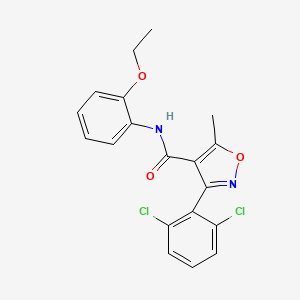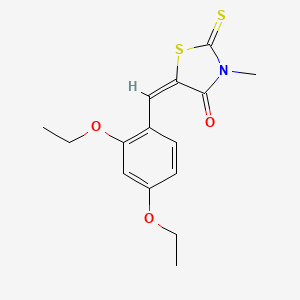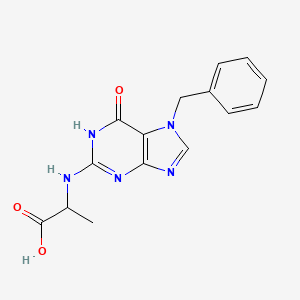
N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ACPCA and has been found to have a number of interesting properties that make it useful for a variety of applications.
作用機序
The mechanism of action of ACPCA involves the inhibition of the uptake of dopamine and norepinephrine. This compound binds to the transporters that are responsible for the uptake of these neurotransmitters, which prevents them from being taken up by the cells that they are meant to act on. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a number of effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPCA are complex and depend on a number of factors. Some of the most important effects include an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased activity in certain parts of the brain. This can have a number of effects on various physiological processes, including mood, attention, and motivation.
実験室実験の利点と制限
One of the main advantages of using ACPCA in lab experiments is its selectivity for dopamine and norepinephrine transporters. This can make it useful for studying the function of these neurotransmitters in various physiological processes. However, one of the main limitations of using ACPCA is its potential toxicity, which can limit its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions that could be explored in the study of ACPCA. Some of the most promising areas of research include the development of new analogs that have improved selectivity and reduced toxicity, as well as the use of ACPCA in the study of various neurological and psychiatric disorders. Additionally, the use of ACPCA in combination with other compounds could lead to new insights into the function of various neurotransmitters in the brain.
合成法
The synthesis of ACPCA involves a number of steps that have been developed over time. One of the most common methods involves the reaction of cyclohexylmethylamine with propargyl bromide to form N-propargylcyclohexylmethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form ACPCA.
科学的研究の応用
ACPCA has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves the use of ACPCA as a tool for studying the function of certain neurotransmitters in the brain. This compound has been found to selectively inhibit the uptake of dopamine and norepinephrine, which can be useful for studying the role of these neurotransmitters in various physiological processes.
特性
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-prop-2-enyl-N-prop-2-ynylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-12-20(13-4-2)19(23)17-10-11-18(22)21(15-17)14-16-8-6-5-7-9-16/h1,4,16-17H,2,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBIHHFMOXCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6098464.png)
acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6098478.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6098482.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6098490.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6098495.png)



![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)


